Cas no 1566459-83-3 (2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone)

2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone
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- Inchi: 1S/C11H11ClF2O2/c1-7(2)16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-7H,1-2H3
- InChI Key: QMEIHSLMPPVOGI-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OC(C)C)=CC=1)(=O)C(F)(F)Cl
2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB603353-250mg |
2-Chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone; . |
1566459-83-3 | 250mg |
€561.90 | 2024-04-19 | ||
abcr | AB603353-500mg |
2-Chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone; . |
1566459-83-3 | 500mg |
€779.80 | 2024-04-19 | ||
abcr | AB603353-1g |
2-Chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone; . |
1566459-83-3 | 1g |
€1069.80 | 2024-04-19 |
2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone Related Literature
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone
Professional Introduction to 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone (CAS No. 1566459-83-3) in Modern Chemical and Pharmaceutical Research
The compound 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone (CAS No. 1566459-83-3) represents a fascinating intersection of structural complexity and functional versatility, making it a subject of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative featuring both chloro and fluoro substituents alongside an aromatic isopropoxyphenyl moiety, this ketone exhibits unique electronic and steric properties that have been leveraged in the development of novel chemical entities.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The presence of two fluorine atoms at the α-carbon position in 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone introduces significant lipophilicity and potential for bioisosteric replacements in molecular design. This structural motif has been explored in the synthesis of enzyme inhibitors, where fluorine atoms can enhance interactions with target proteins by improving hydrophobicity and reducing conformational flexibility.
In particular, the 4-isopropoxyphenyl group adds an additional layer of functional diversity, enabling selective modifications through electronic effects and steric hindrance. This feature has been exploited in the design of ligands targeting G-protein coupled receptors (GPCRs), a major class of therapeutic targets for which structure-based drug design remains challenging. The interplay between the chloro, fluoro, and isopropoxy substituents creates a tunable pharmacophore that can be optimized for specific biological activities.
One of the most compelling aspects of 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone is its utility as a key intermediate in multi-step synthetic routes. Its reactivity as a ketone allows for further derivatization via condensation reactions, Grignard additions, or enolate-mediated transformations, providing access to a diverse array of heterocyclic compounds. These derivatives have shown promise in preclinical studies as potential candidates for treating neurological disorders, where precise modulation of molecular interactions is critical.
Recent studies have demonstrated that fluorinated ketones like this one can exhibit enhanced binding affinities when incorporated into drug-like molecules. The electron-withdrawing nature of the fluoro groups stabilizes adjacent positive charges or polarizes double bonds, which can be exploited to improve receptor binding. For instance, modifications based on 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone have been investigated as potential antiviral agents, where the fluoro substituents contribute to resistance profiles against metabolic degradation pathways.
The role of computational chemistry in optimizing derivatives of CAS No. 1566459-83-3 cannot be overstated. Molecular modeling techniques have enabled researchers to predict how structural variations will impact biological activity by simulating interactions with biological targets at an atomic level. This approach has accelerated the discovery process by allowing rapid screening of virtual libraries before experimental synthesis becomes necessary.
Moreover, green chemistry principles have guided recent synthetic strategies involving 2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone, emphasizing solvent efficiency and catalytic processes that minimize waste generation. Transition-metal-catalyzed reactions have been particularly valuable here, enabling selective transformations under mild conditions while maintaining high yields—a critical consideration for large-scale pharmaceutical production.
The integration of machine learning into medicinal chemistry has also revolutionized how researchers approach molecular design based on compounds like this one. Predictive models trained on large datasets can identify promising scaffolds by correlating structural features with biological outcomes—a task made more manageable by descriptors derived from quantum mechanical calculations performed on CAS No 1566459-83-3.
In conclusion,2-chloro-2,2-difluoro-1-(4-isopropoxyphenyl)ethanone exemplifies how carefully designed molecular architectures can yield compounds with broad utility across multiple therapeutic areas. Its unique combination of substituents makes it an invaluable building block for chemists seeking to develop next-generation therapeutics targeting complex diseases while adhering to sustainability goals through innovative synthetic methodologies.
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